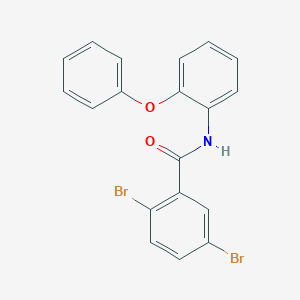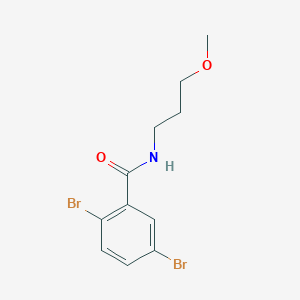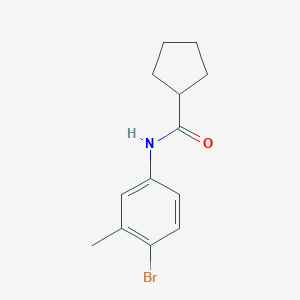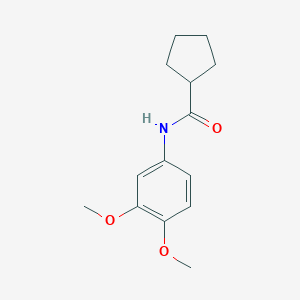![molecular formula C21H16O3S B290679 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been used in a variety of studies to better understand its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. This compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation and prevent damage to tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate are still being studied, but it is believed to have a variety of beneficial effects on the body. This compound has been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and prevent damage to tissues. It has also been shown to have potential anti-cancer properties, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate in lab experiments is its antioxidant and anti-inflammatory properties. This compound can help reduce oxidative stress and inflammation, which can be beneficial in a variety of research applications. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate. One area of research is in the study of its potential anti-cancer properties. This compound has been shown to have potential anti-cancer effects, and more research is needed to better understand its mechanism of action and potential applications. Another area of research is in the development of new synthesis methods for this compound, which could make it more readily available for use in scientific research. Additionally, more research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases and conditions.
In conclusion, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is a complex chemical compound that has been extensively studied for its potential use in scientific research. This compound has antioxidant and anti-inflammatory properties, and has potential applications in the study of oxidative stress, inflammation, and cancer. While its complex synthesis method can be a limitation, there are several future directions for research on this compound that could lead to new discoveries and potential applications.
Méthodes De Synthèse
The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is a complex process that involves several steps. The first step involves the reaction of 4-hydroxythiophenol with 4-bromoacetophenone in the presence of a base to form 4-(4-bromoacetophenylthio)phenol. This compound is then reacted with phenylacetic acid in the presence of a catalyst to form 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate.
Applications De Recherche Scientifique
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate has been used in a variety of scientific research applications. One of the most common applications is in the study of oxidative stress and its effects on the body. This compound has been shown to have antioxidant properties, which can help reduce oxidative stress and prevent damage to cells and tissues.
Propriétés
Formule moléculaire |
C21H16O3S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[4-(4-hydroxyphenyl)sulfanylphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C21H16O3S/c22-17-7-11-19(12-8-17)25-20-13-9-18(10-14-20)24-21(23)15-6-16-4-2-1-3-5-16/h1-15,22H/b15-6+ |
Clé InChI |
GFGIKAASWLUSSZ-GIDUJCDVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B290599.png)
![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)
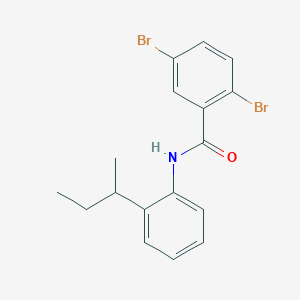
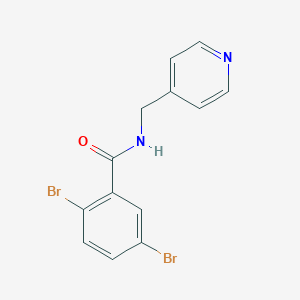

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)
